3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine is a chemical compound characterized by the presence of a benzenemethanamine core with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine typically involves the protection of the hydroxyl group of benzenemethanamine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve benzenemethanamine in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add tert-butyldimethylsilyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of free hydroxyl benzenemethanamine.
Scientific Research Applications
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine primarily involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The tert-butyldimethylsilyl group is stable under basic and neutral conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
Uniqueness
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous in synthetic chemistry. The presence of the tert-butyldimethylsilyl group offers selective protection and deprotection capabilities, making it a valuable tool in the synthesis of complex organic molecules.
Properties
CAS No. |
264272-67-5 |
---|---|
Molecular Formula |
C13H23NOSi |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9H,10,14H2,1-5H3 |
InChI Key |
GMWGOKDYTQHLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.